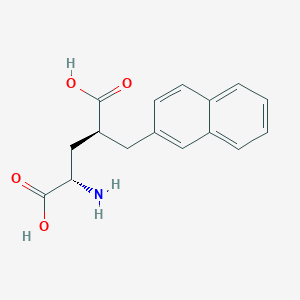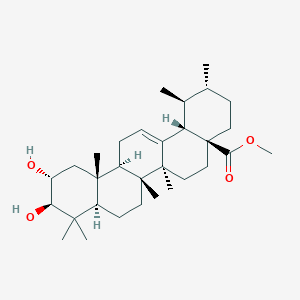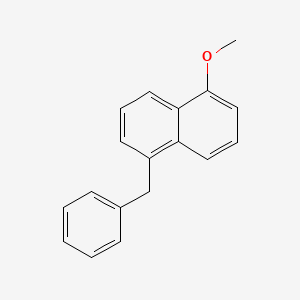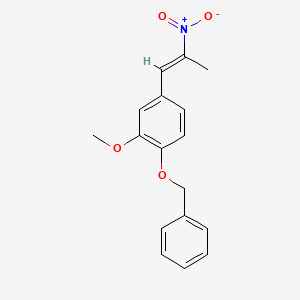
Coumarin 521T
Descripción general
Descripción
benzopyrano[6,7,8-ij]quinolizin-11-one, is a synthetic organic compound with the chemical formula C21H25NO3. It appears as a yellowish-orange substance and is primarily used as a laser dye due to its excellent photophysical properties .
Mecanismo De Acción
Target of Action
Coumarin 521T is a derivative of coumarin, a compound that has shown promise in the development of novel anticancer drugs . The primary targets of coumarin-based compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .
Mode of Action
These can include direct interactions with cellular proteins, interference with cellular signaling pathways, and induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Coumarin and its derivatives are thought to affect several biochemical pathways. For instance, they may interfere with the synthesis of certain proteins essential for cancer cell survival and proliferation . Additionally, they may disrupt cellular signaling pathways, leading to the induction of apoptosis .
Pharmacokinetics
Coumarin and its derivatives are generally known to be well-absorbed and widely distributed throughout the body . They are metabolized primarily in the liver, often through the action of the cytochrome P450 enzyme system .
Result of Action
The result of this compound’s action is likely to be the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . This can lead to a decrease in the size of tumors and potentially to the complete elimination of cancer cells.
Action Environment
The action of this compound, like that of many drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and specific characteristics of the cancer cells themselves . For instance, the efficiency of this compound has been shown to be higher when used in conjunction with certain types of light sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coumarin 521T can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenolic compounds with β-ketoesters or aldehydes in the presence of acid or base catalysts .
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of an intermediate coumarin derivative, which is then cyclized to form the final product.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst, such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Perkin Reaction: This method involves the reaction of aromatic aldehydes with anhydrides in the presence of a base catalyst, such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, desired yield, and cost considerations. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Coumarin 521T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents
Propiedades
IUPAC Name |
5-acetyl-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12(23)14-10-13-11-15-17-16(18(13)25-19(14)24)21(4,5)7-9-22(17)8-6-20(15,2)3/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDVJOJDMQAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)

![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)

![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)




